

Physical and chemical properties of 2-(1H-indol-2-yl)aniline.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(2-Aminophenyl)indole*

Cat. No.: *B1595303*

[Get Quote](#)

An In-depth Technical Guide to 2-(1H-indol-2-yl)aniline: Properties, Synthesis, and Biological Potential

Abstract

2-(1H-indol-2-yl)aniline, a heterocyclic aromatic amine, is a molecule of significant interest in medicinal chemistry and materials science. Its indole and aniline moieties contribute to a unique electronic and structural profile, making it a valuable scaffold for the synthesis of a variety of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(1H-indol-2-yl)aniline, detailed experimental protocols for its synthesis and characterization, and a summary of the biological activities associated with its derivatives. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Physical and Chemical Properties

2-(1H-indol-2-yl)aniline is a solid at room temperature, and its properties are influenced by the presence of both the indole and aniline functional groups. The indole ring system provides a planar, aromatic structure, while the aniline component introduces a basic amino group that can participate in hydrogen bonding.

Tabulated Physical and Chemical Data

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₂ N ₂	
Molecular Weight	208.26 g/mol	
Melting Point	154-155 °C	[1] [2]
Boiling Point (Predicted)	437.9 ± 20.0 °C	[2]
Density (Predicted)	1.229 ± 0.06 g/cm ³	[2]
pKa (Predicted)	16.53 ± 0.30	[2]
Physical Form	Solid	
Purity	Typically 97%	
Storage Temperature	Room temperature, keep in a dark, dry, and sealed container	[2]

Solubility

The solubility of 2-(1H-indol-2-yl)aniline and its isomers is dependent on the solvent's polarity. While specific data for the 2-yl isomer is not extensively detailed, the related 4-(1H-indol-2-yl)aniline shows moderate solubility in polar solvents like alcohols due to the hydrogen bonding capacity of the aniline group.[\[3\]](#) It exhibits better solubility in non-polar solvents such as benzene and chloroform, which can stabilize the indole moiety through hydrophobic interactions.[\[3\]](#) The solubility in aqueous solutions can be influenced by pH; under acidic conditions, the protonation of the amine group can increase its water solubility.[\[3\]](#)

Experimental Protocols

Synthesis of Indole Derivatives

A common method for the synthesis of 2-substituted indoles involves the palladium-catalyzed cyclization of 2-alkynylanilines. A general procedure is as follows:

General Procedure for Palladium-Catalyzed Synthesis of 2-Substituted Indoles:

- In a reaction vessel, dissolve the appropriate 2-alkynyylaniline in a suitable solvent, such as an aqueous micellar medium.
- Add a palladium catalyst, for instance, $\text{Pd}(\text{OAc})_2$.
- The reaction mixture is then heated, potentially under microwave irradiation, for a specified duration to facilitate the cyclization.
- Upon completion, the product is purified using techniques like silica gel flash chromatography.

For example, the synthesis of 2-hexyl-1H-indole was achieved from 2-(oct-1-yn-1-yl)aniline, yielding a pale yellow oil after purification.[\[4\]](#)

Spectroscopic Characterization

The structure of 2-(1H-indol-2-yl)aniline and its derivatives is typically confirmed using various spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR spectroscopy of the related 2-(1H-indol-1-yl)aniline in CDCl_3 shows characteristic signals for the aromatic protons in the range of δ 6.68-7.69 ppm and a broad singlet for the amine protons at approximately 3.41 ppm.[\[5\]](#)
 - ^{13}C NMR spectroscopy for the same compound reveals signals for the aromatic carbons between δ 103.2-143.1 ppm.[\[5\]](#)
- Infrared (IR) Spectroscopy:
 - IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of polyaniline, a related polymer, shows characteristic stretching bands for the aromatic amine system in the region of 3000-3600 cm^{-1} and C-H stretching bands around 3000-3200 cm^{-1} .[\[6\]](#) Similar characteristic peaks would be expected for 2-(1H-indol-2-yl)aniline.

Biological Activity and Potential Applications

Indole derivatives are known for their wide range of biological activities, making them a significant scaffold in drug discovery.[7] These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[7][8]

Antimicrobial and Antifungal Activity

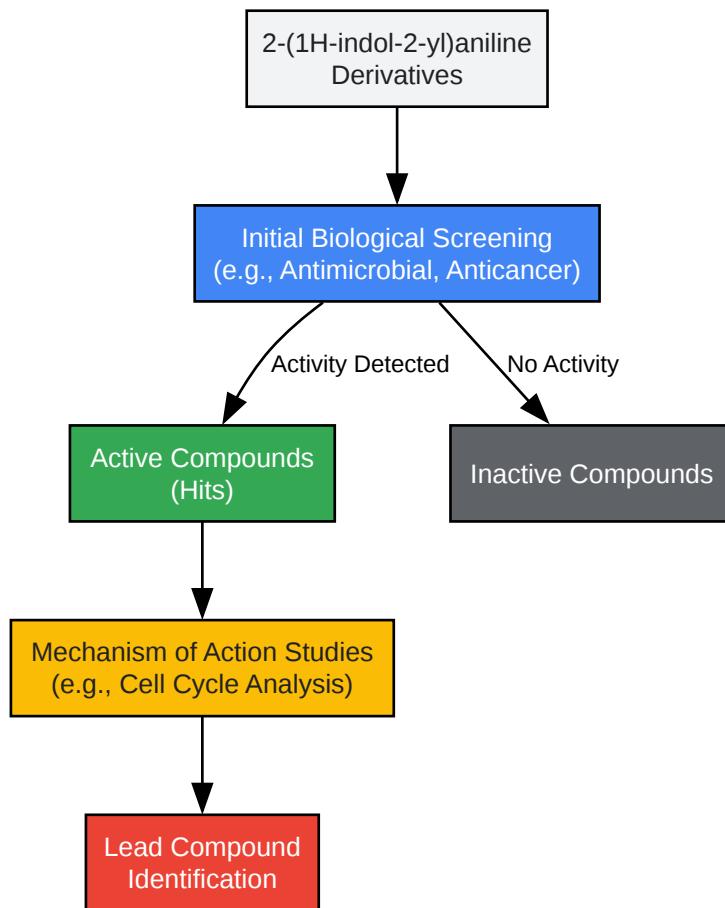
Derivatives of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole have demonstrated significant activity against various pathogens, including *Staphylococcus aureus* (including MRSA), *Mycobacterium smegmatis*, and *Candida albicans*.[9] Some of these compounds exhibited minimum inhibitory concentrations (MIC) of less than 1 $\mu\text{g}/\text{mL}$ against staphylococci.[9]

Anticancer Activity

Newly synthesized derivatives of 2-(thiophen-2-yl)-1H-indole have been evaluated for their anticancer effects.[10] Certain compounds showed potent activity against the HCT-116 colon cancer cell line, causing cell cycle arrest at the S and G2/M phases.[10] The anticancer activity is thought to be mediated through interactions with DNA or the blockage of DNA synthesis.[10]

Reactivity and Further Applications

2-(1H-indol-2-yl)aniline serves as a reactant in various chemical transformations. For instance, it undergoes condensation with 4,5-dichloro-1,2,3-dithiazolium chloride to form new 6-cyanoindolo[3,2-c]quinoline derivatives, which have pharmacological applications.[1] It is also used in cascade reactions with benzopyranylidenemalonates.[1]


Visualizations

The following diagrams illustrate key conceptual workflows related to the synthesis and biological evaluation of 2-(1H-indol-2-yl)aniline and its derivatives.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of 2-(1H-indol-2-yl)aniline derivatives.

[Click to download full resolution via product page](#)

Caption: A conceptual workflow for the biological screening of novel 2-(1H-indol-2-yl)aniline derivatives.

Conclusion

2-(1H-indol-2-yl)aniline is a versatile chemical entity with a rich profile of physical and chemical properties. Its synthesis, primarily through palladium-catalyzed reactions, provides a pathway to a wide array of derivatives. The significant biological activities, particularly antimicrobial and anticancer properties, demonstrated by these derivatives underscore the importance of the 2-(1H-indol-2-yl)aniline scaffold in the development of new therapeutic agents. Further research into the specific signaling pathways and mechanisms of action of these compounds will be crucial for realizing their full potential in medicine and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(1H-Indol-2-yl)aniline | 32566-01-1 [chemicalbook.com]
- 2. 32566-01-1 CAS MSDS (2-(1H-Indol-2-yl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium [mdpi.com]
- 5. 2-(1H-Indol-1-yl)aniline synthesis - chemicalbook [chemicalbook.com]
- 6. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 2-(1H-indol-2-yl)aniline.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595303#physical-and-chemical-properties-of-2-1h-indol-2-yl-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com